3-methyl-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound belongs to the [1,2]oxazolo[5,4-b]pyridine class, characterized by a fused oxazole-pyridine core. Its structure includes a 3-methyl group, a 6-phenyl substituent, and a carboxamide linkage to a pyridin-4-yl moiety.
The molecular formula is C₂₁H₁₆N₄O₂, with a molecular weight of 356.38 g/mol (calculated). Its purity in commercial or research settings is typically ≥95%, as seen in analogs from the same structural family .
Properties
Molecular Formula |
C19H14N4O2 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-methyl-6-phenyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14N4O2/c1-12-17-15(18(24)21-14-7-9-20-10-8-14)11-16(22-19(17)25-23-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21,24) |
InChI Key |
UJKOSSUODCUHGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methyl-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-6-phenylpyridine-2-carboxylic acid with pyridine-4-amine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazolo[5,4-b]pyridine ring system .
Chemical Reactions Analysis
3-methyl-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
3-methyl-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their differences:
Key Observations:
Carboxamide vs. Carboxylic Acid : The target compound and its analog in retain the carboxamide group, which may enhance binding to biological targets via hydrogen bonding. In contrast, carboxylic acid derivatives (e.g., ) might exhibit different solubility or metabolic profiles.
Electron-Withdrawing Groups : The 4-nitrophenyl substituent in introduces strong electron-withdrawing effects, which could influence reactivity or stability.
Pharmacological and Physicochemical Data
- Solubility : Carboxamide derivatives (e.g., ) generally exhibit moderate solubility in polar solvents due to their amide bonds, whereas nitro-substituted analogs () may have lower solubility.
- Bioactivity : Patent literature highlights [1,2]oxazolo[5,4-b]pyridines as scaffolds for sGC stimulators (). The pyridin-4-yl carboxamide group in the target compound may mimic interactions seen in other heteroaryl-substituted derivatives.
- Stability : The 3-methyl group likely enhances steric protection of the oxazole ring, improving metabolic stability compared to unsubstituted analogs.
Biological Activity
3-methyl-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS No. 1190246-19-5) is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H14N4O2 |
| Molecular Weight | 330.34 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 511.8 ± 50.0 °C |
| Flash Point | 263.3 ± 30.1 °C |
| LogP | 2.66 |
The biological activity of 3-methyl-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been primarily linked to its interaction with various protein kinases and enzymes involved in cellular signaling pathways.
Inhibition of PI3K Pathway
Research indicates that derivatives of oxazolo[5,4-b]pyridine compounds exhibit potent inhibitory activity against the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. The compound demonstrates selective inhibition of PI3K isoforms with nanomolar IC50 values, indicating a significant potential for therapeutic applications in oncology .
Anticancer Activity
Studies have shown that the compound possesses substantial anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range across these cell lines, demonstrating effective antiproliferative activity.
Antimicrobial Properties
In addition to its anticancer effects, 3-methyl-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been evaluated for antimicrobial activity. It showed promising results against Gram-positive bacteria, with a time-growth kinetics study indicating concentration-dependent bacteriostatic effects comparable to established antibiotics like linezolid .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- Objective : Evaluate the efficacy of the compound against various cancer cell lines.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 1 µM.
- Case Study on Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure can significantly influence biological activity:
Q & A
Q. Critical Factors :
- Temperature : Cyclization at 80–100°C optimizes ring closure without side reactions.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during cyclization.
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) ensures >95% purity .
Which spectroscopic and computational methods are most effective for characterizing this compound’s structure?
Basic
Experimental Techniques :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C3, phenyl at C6). Aromatic protons in the pyridine and oxazole rings appear as distinct doublets (δ 7.2–8.5 ppm).
- HRMS : Confirms molecular weight (e.g., expected [M+H]⁺ for C₂₃H₁₈N₄O₂: 390.1434).
- X-ray Crystallography : Resolves bond angles and torsion strains in the fused heterocyclic system (e.g., as in PDB ligand 38P, which shares a pyrrolo-triazine-carboxamide scaffold) .
Q. Computational Tools :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Molecular Docking : AutoDock Vina models binding to biological targets (e.g., kinase domains) .
How can researchers optimize synthetic yields while minimizing byproducts?
Advanced
Methodology :
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, a 2⁴⁻¹ design reduced reaction steps for analogous pyridinecarboxamides by 30% .
- In-line Analytics : Use ReactIR to monitor intermediate formation in real time.
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME), improving E-factors by 40% .
Case Study :
A DoE study for a related triazolo-pyridazine derivative achieved 85% yield by optimizing temperature (70°C) and stoichiometry (1.2 eq. coupling reagent) .
What computational strategies are recommended for predicting the compound’s biological activity?
Advanced
Approaches :
QSAR Modeling : Train models using descriptors like LogP, polar surface area, and topological torsion. For example, a QSAR model for pyridinecarboxamides predicted IC₅₀ values within ±0.3 log units .
Molecular Dynamics (MD) : Simulate binding stability to kinase targets (e.g., EGFR) over 100 ns trajectories using GROMACS.
ADMET Prediction : SwissADME estimates bioavailability (%ABS = 65–80%) and CYP450 inhibition risks .
How should researchers resolve contradictions in biological assay data for this compound?
Advanced
Troubleshooting Framework :
Validate Assay Conditions :
- Check buffer pH (e.g., Tris vs. HEPES) and ionic strength, which affect protein-ligand interactions.
- Confirm target protein purity via SDS-PAGE (>95% purity).
Orthogonal Assays :
- Compare SPR (surface plasmon resonance) binding kinetics with fluorescence polarization.
Control Experiments :
- Test against known inhibitors (e.g., staurosporine for kinase assays) to validate assay robustness.
Example : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) for a similar trifluoromethylbenzamide were traced to DMSO concentration variations (0.1% vs. 1%) .
What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Advanced
Methodology :
Analog Synthesis : Systematically modify substituents (e.g., replace phenyl with 4-fluorophenyl) and assess activity.
Free-Wilson Analysis : Quantify contributions of substituents to biological activity. For example, the trifluoromethyl group in N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide increased metabolic stability by 3-fold .
Crystallography : Co-crystallize derivatives with targets (e.g., PARP1) to identify critical hydrogen bonds (e.g., between carboxamide and Asp766) .
How can researchers validate the purity of synthesized batches for in vivo studies?
Advanced
Protocol :
HPLC-MS : Use a C18 column (ACN/H₂O gradient) with PDA detection (λ = 254 nm). Purity thresholds: >98% for pharmacokinetic studies.
Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
Residual Solvent Testing : GC-MS detects traces of DMF or THF (<500 ppm, per ICH Q3C) .
What statistical methods are suitable for analyzing dose-response data in preclinical studies?
Advanced
Tools :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) using GraphPad Prism. Report EC₅₀ with 95% confidence intervals.
- ANOVA with Tukey’s Test : Compare efficacy across derivatives (e.g., p < 0.05 for 4-fluorophenyl vs. 4-chlorophenyl analogs).
- Bootstrap Resampling : Assess robustness of IC₅₀ estimates for small datasets (n = 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
